molecular formula C9H8BrFO3 B12111491 Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate

Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate

Cat. No.: B12111491
M. Wt: 263.06 g/mol
InChI Key: HNTIHCGWHKBTMV-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate is a halogenated aromatic ester featuring a hydroxyacetate backbone substituted with a 5-bromo-2-fluorophenyl group.

Properties

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate

InChI

InChI=1S/C9H8BrFO3/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11/h2-4,8,12H,1H3

InChI Key

HNTIHCGWHKBTMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1)Br)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate typically involves the esterification of 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Methyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate.

    Reduction: Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyethanol.

    Substitution: Methyl 2-(5-azido-2-fluorophenyl)-2-hydroxyacetate.

Scientific Research Applications

Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as flame retardants or plasticizers.

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways.

Comparison with Similar Compounds

Ester Group Variations

  • Ethyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate (CAS: 668969-67-3):
    • Structural Difference: Ethyl ester group instead of methyl.
    • Impact: The ethyl group increases hydrophobicity and may alter metabolic stability compared to the methyl analog. Ethyl esters are often more lipophilic, influencing bioavailability in drug candidates .
  • Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate (CAS: Not specified): Functional Group Difference: Oxo (keto) group replaces the hydroxyl. Reactivity: The oxo group enhances electrophilicity, making it more reactive in nucleophilic additions or condensations. However, the absence of a hydroxyl eliminates hydrogen-bonding capabilities, affecting crystallinity and solubility .

Substituent Position and Halogen Variations

  • Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate (CAS: 1699470-12-6): Substituent Positions: Bromine at position 2 and fluorine at position 4 on the phenyl ring.
  • Methyl (2S)-2-(4-fluorophenyl)-2-hydroxyacetate (CAS: 129969-69-3):
    • Substituent Difference: Lacks bromine and has a single 4-fluoro substituent.
    • Chirality: The (S)-configuration highlights the importance of stereochemistry in biological activity, though this compound is discontinued .

Backbone Modifications

  • Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate (CAS: Not specified): Structural Difference: Propanoate backbone (three-carbon chain) instead of acetate (two-carbon).

Heterocyclic Analogs

  • Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate :
    • Structural Feature: Incorporates a benzofuran ring with a methylsulfinyl group.
    • Properties: The sulfinyl group enhances hydrogen-bonding capacity and polarity, improving solubility in polar solvents. The benzofuran moiety may confer rigidity, influencing molecular packing in crystallography .

Amino-Substituted Analogs

  • Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate: Functional Group: Amino substituent at position 5. Reactivity: The amino group enables further functionalization (e.g., acylation, alkylation) and enhances hydrogen-bonding interactions, making it valuable in drug discovery .

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate C9H8BrFO3 263.06 (estimated) 5-Br, 2-F, hydroxyacetate Chiral, intermediate for drug synthesis -
Ethyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate C10H10BrFO3 277.09 Ethyl ester, 5-Br, 2-F Higher lipophilicity
Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate C9H8BrFO3 263.06 2-Br, 4-F, hydroxyacetate Altered electronic effects
Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate C10H10BrFO3 277.09 Propanoate backbone Increased steric hindrance

Biological Activity

Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C10H10BrFNO3
  • Molecular Weight : Approximately 276.1 g/mol
  • Appearance : Colorless to yellow liquid
  • Boiling Point : Approximately 265.4°C

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. Similar compounds have demonstrated effectiveness in inhibiting the growth of pathogens, making this compound a candidate for further exploration in drug development.

Pathogen Type Activity Observed Reference
BacteriaModerate inhibition
FungiSignificant inhibition

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in microbial metabolism. The presence of bromine and fluorine atoms enhances the compound's binding affinity and selectivity towards these targets, which may lead to disruption of essential cellular functions in pathogens.

  • Hydrogen Bonding : The hydroxyacetate moiety can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
  • Electrophilic Character : The halogen substituents may increase the electrophilic character of the compound, facilitating interactions with nucleophilic sites in biomolecules.

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    A study conducted on various derivatives of hydroxyacetates revealed that this compound showed significant antifungal activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antifungal agents, indicating its potential as a therapeutic agent.
  • Structure-Activity Relationship (SAR) :
    A comprehensive SAR analysis indicated that the introduction of electron-withdrawing groups (such as bromine and fluorine) on the phenyl ring significantly enhances antimicrobial activity. This finding supports the hypothesis that structural modifications can optimize biological efficacy .
  • In Vivo Studies :
    Preliminary in vivo studies demonstrated that administration of this compound in animal models resulted in reduced infection rates compared to control groups. These studies suggest a promising therapeutic window for this compound in treating infections caused by resistant strains .

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